![molecular formula C20H15F3N4OS B2772182 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 379239-61-9](/img/structure/B2772182.png)
2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of [1,2,4]triazolo[4,3-a]quinoline, which is a class of compounds known for their potential antiviral and antimicrobial activities . The compound has a molecular weight of 398.49 and its linear formula is C23H18N4OS .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoline-1-amine with different amines and triazole-2-thiol . Another method involves starting with 2,3-dichloropyrazine and substituting the hydrazine group via a nucleophilic reaction using hydrazine hydrate .Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]quinoline core, which is a fused ring system incorporating a triazole and a quinoline . It also contains a thioacetamide group and a 2-(trifluoromethyl)phenyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 398.49 and its linear formula is C23H18N4OS . Other physical and chemical properties are not explicitly mentioned in the available literature.Scientific Research Applications
Synthetic Methodologies and Chemical Properties
A significant aspect of research on these compounds involves the development of synthetic methodologies for creating derivatives with potential biological activities. For instance, Fathalla et al. (2015) detailed the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs, showcasing the utility of DCC coupling and azide coupling methods for attaching amino acid derivatives to the triazoloquinoxaline moiety (Fathalla, 2015). This research highlights the chemical versatility and potential for modification of the core structure, facilitating the exploration of novel biological activities.
Pharmacological Activities
The derivatives of this chemical class have been studied for various pharmacological activities. Zhang et al. (2008) synthesized N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives and evaluated their positive inotropic activity, indicating potential applications in cardiovascular diseases (Zhang et al., 2008). Another study by Yurttaş et al. (2020) focused on synthesizing novel 3,4,5-trisubstituted triazole derivatives bearing a quinoline ring and evaluating their antimicrobial activity, suggesting their utility in combating microbial infections (Yurttaş et al., 2020).
Biological Evaluation
Panwar et al. (2013) derived novel 2-{(chloromethoxy)methyl}thio-N-substituted phenyl-[1,2,4]triazolo[1,5-a]quinolin-6-amines from 5-bromocoumarin and evaluated their antimicrobial, insecticidal, and anthelmintic activities, expanding the potential applications of this chemical class to include pest and parasite control (Panwar et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4OS/c1-12-10-17-25-26-19(27(17)16-9-5-2-6-13(12)16)29-11-18(28)24-15-8-4-3-7-14(15)20(21,22)23/h2-10H,11H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFMUVUEIZDULF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.